Cryptoxanthin, (+/-)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cryptoxanthin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents such as ethanol and hexane to isolate the carotenoid from plant materials . The chemical synthesis of cryptoxanthin involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from other carotenoids .
Industrial Production Methods: In industrial settings, cryptoxanthin is often produced through the extraction from fruits and vegetables that are rich in this carotenoid. The extraction process is optimized to ensure high yield and purity, using techniques such as solvent extraction and HPLC . The extracted cryptoxanthin is then purified and processed for use in various applications, including as a food additive and nutritional supplement .
Chemical Reactions Analysis
Types of Reactions: Cryptoxanthin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Due to its highly unsaturated structure, cryptoxanthin is prone to oxidation, which can lead to the formation of various oxidation products .
Common Reagents and Conditions: Common reagents used in the reactions involving cryptoxanthin include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to prevent the degradation of the compound .
Major Products Formed: The major products formed from the oxidation of cryptoxanthin include retinal and 3-hydroxyretinal . These products are significant because they contribute to the compound’s role as a provitamin A, which is essential for vision and overall health .
Scientific Research Applications
Cryptoxanthin has a wide range of scientific research applications due to its antioxidant properties and its role as a provitamin A. In chemistry, it is used as a standard for the analysis of carotenoids in various samples . In biology and medicine, cryptoxanthin is studied for its potential health benefits, including its ability to reduce the risk of certain cancers and degenerative diseases . It is also used in the food industry as a natural colorant and nutritional supplement .
Mechanism of Action
The mechanism of action of cryptoxanthin involves its conversion to vitamin A (retinol) in the human body. This conversion is facilitated by the enzyme β-carotene 15,15’-monooxygenase, which cleaves cryptoxanthin to form retinal . Retinal is then further converted to retinol, which is essential for vision, immune function, and cellular growth . Additionally, cryptoxanthin acts as an antioxidant, helping to neutralize free radicals and prevent oxidative damage to cells and DNA .
Comparison with Similar Compounds
Cryptoxanthin is similar to other carotenoids such as β-carotene, lutein, and zeaxanthin. it is unique in its higher bioavailability and its specific role as a provitamin A . Unlike β-carotene, which is found in a wide variety of fruits and vegetables, cryptoxanthin is present in high concentrations in only a few foods, such as tangerines and red peppers . This makes cryptoxanthin-rich foods particularly valuable sources of carotenoids .
List of Similar Compounds:- β-Carotene
- Lutein
- Zeaxanthin
Cryptoxanthin stands out due to its unique chemical structure and its specific health benefits, making it an important compound in both scientific research and practical applications .
Properties
CAS No. |
31272-51-2 |
---|---|
Molecular Formula |
C40H56O |
Molecular Weight |
552.9 g/mol |
IUPAC Name |
3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol |
InChI |
InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ |
InChI Key |
DMASLKHVQRHNES-QQGJMDNJSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CC(CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
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